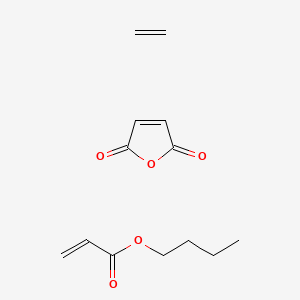
Butyl prop-2-enoate;ethene;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate;ethene;furan-2,5-dione is a polymeric compound with the molecular formula C13H18O5 and a molecular weight of 254.27900. . This compound is characterized by its unique structure, which combines butyl prop-2-enoate, ethene, and furan-2,5-dione units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate;ethene;furan-2,5-dione typically involves the polymerization of butyl prop-2-enoate (butyl acrylate), ethene (ethylene), and furan-2,5-dione (maleic anhydride). The polymerization process can be initiated using free-radical initiators under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators, and the reaction is carefully monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate;ethene;furan-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
Butyl prop-2-enoate;ethene;furan-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and scaffolds for tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mechanism of Action
The mechanism by which butyl prop-2-enoate;ethene;furan-2,5-dione exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical properties and stability. The furan-2,5-dione units can undergo ring-opening reactions, which contribute to the polymer’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Ethyl prop-2-enoate;ethene;furan-2,5-dione: Similar structure but with ethyl ester instead of butyl ester.
Methyl prop-2-enoate;ethene;furan-2,5-dione: Contains methyl ester instead of butyl ester.
Prop-2-enoic acid;ethene;furan-2,5-dione: Contains carboxylic acid group instead of ester group
Uniqueness
Butyl prop-2-enoate;ethene;furan-2,5-dione is unique due to its combination of butyl ester, ethene, and furan-2,5-dione units, which impart specific properties such as enhanced flexibility, chemical resistance, and reactivity. These properties make it suitable for a wide range of applications in various fields .
Properties
CAS No. |
64652-60-4 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethene;furan-2,5-dione |
InChI |
InChI=1S/C7H12O2.C4H2O3.C2H4/c1-3-5-6-9-7(8)4-2;5-3-1-2-4(6)7-3;1-2/h4H,2-3,5-6H2,1H3;1-2H;1-2H2 |
InChI Key |
QIQWUJTVVRZGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Related CAS |
64652-60-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


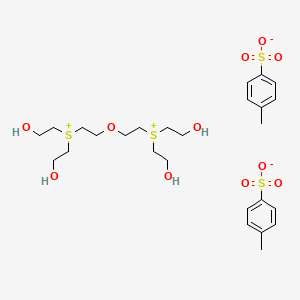
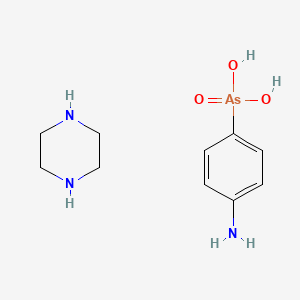


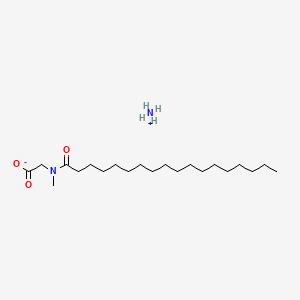
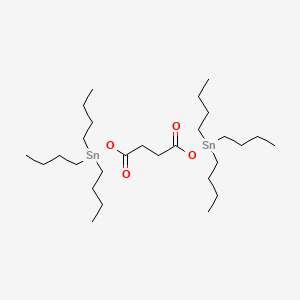
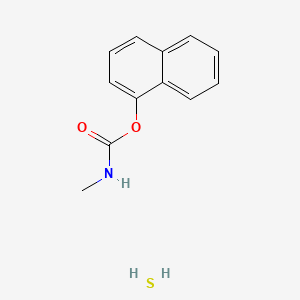

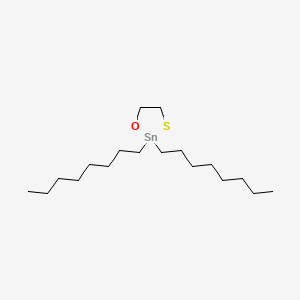
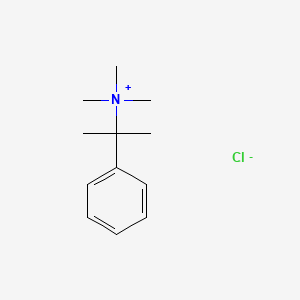
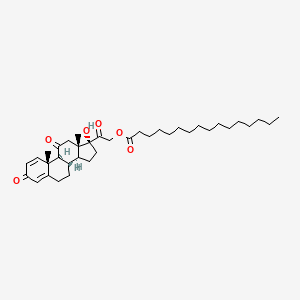
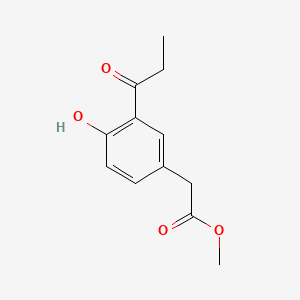

![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
